molecular formula C17H16N8OS B2456102 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034324-11-1

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

カタログ番号: B2456102
CAS番号: 2034324-11-1
分子量: 380.43
InChIキー: VYBPSOHRPJODOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N8OS and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8OS/c26-17(11-3-4-12-13(9-11)23-27-22-12)18-10-16-20-19-14-5-6-15(21-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPSOHRPJODOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=NSN=C5C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyridazin-3(2H)-ones, which are known to have versatile pharmacological activities.

Mode of Action

Compounds with similar structures have been reported to exhibit inhibitory effects The compound might interact with its targets, leading to changes in their function

Biochemical Pathways

Related compounds are known to act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes. This suggests that the compound might have a similar effect on these pathways.

Result of Action

Related compounds have been reported to have analgesic, anti-inflammatory, and antinociceptive activities. This suggests that the compound might have similar effects.

生物活性

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Structural Features

The compound features a unique combination of heterocycles and functional groups that contribute to its biological activity. Key components include:

  • Pyrrolidine ring : Known for enhancing the binding affinity to biological targets.
  • Triazolo-pyridazine core : Associated with various pharmacological effects.
  • Benzo[c][1,2,5]thiadiazole moiety : Imparts additional biological properties.

Pharmacological Activities

Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Contains pyrrolidine and triazoleAntimicrobial
6-methoxy-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Indole core; varied substituentsAnticancer
Pyrrolidine-substituted triazolesSimilar heterocyclic frameworkAntiviral

The mechanism by which N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is still under investigation. However, studies suggest interactions with specific biological targets such as:

  • Kinase Inhibition : The compound may act as an inhibitor of certain kinase pathways involved in cancer progression and fibrosis.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives related to this compound:

  • Anticancer Activity : A study demonstrated that triazole derivatives could inhibit TGF-β receptor kinase activity with IC50 values in the low micromolar range. This suggests potential use in cancer therapeutics .
  • Antiviral Properties : Research on pyrrolidine-substituted triazoles revealed promising antiviral activities against specific viral strains .
  • Antimicrobial Efficacy : Compounds with similar structures have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

科学的研究の応用

Biological Activities

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been evaluated for various pharmacological activities:

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance:

  • Studies have shown that derivatives of thiadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on similar triazole derivatives has revealed:

  • Selective cytotoxicity against various cancer cell lines .
  • Inhibition of key enzymes involved in cancer progression .

Antimicrobial Evaluation

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against different bacterial strains using the disc diffusion method. The results indicated promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

In vitro studies demonstrated that related triazolo-pyridazine compounds exhibited potent cytotoxicity against human colorectal adenocarcinoma cell lines under both normoxic and hypoxic conditions . These findings suggest that N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) may share similar anticancer mechanisms.

Comparative Data Table

Compound NameStructural FeaturesBiological Activity
N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Pyrrolidine ring; Triazole coreAntimicrobial; Anticancer
6-methoxy-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Methoxy group; Indole moietyAntimicrobial; Anticancer
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin)Lacks methoxy; Similar coreAntimicrobial

Q & A

Q. What synthetic strategies are effective for constructing the triazolopyridazine core in this compound, and how can reaction conditions be optimized?

The triazolopyridazine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via [3+2] cycloaddition reactions. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Flow chemistry (e.g., continuous-flow reactors) enhances reproducibility and scalability, as demonstrated in analogous heterocyclic syntheses . For example, flow systems reduce side reactions by precise control of residence time and mixing efficiency.

Q. How can structural ambiguities in the final compound be resolved using spectroscopic and crystallographic methods?

X-ray diffraction (XRD) is critical for resolving stereochemical uncertainties, particularly for the pyrrolidine and benzo-thiadiazole moieties. For instance, XRD analysis of analogous triazole-thiadiazine derivatives confirmed bond angles and torsion angles critical for stability . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) validate purity and regiochemistry. IR spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS. For hygroscopic or light-sensitive samples, lyophilization and storage in amber vials under inert gas (N2_2) are advised. Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation methods are essential?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding modes. Docking scores must be validated with experimental IC50_{50} values from enzyme inhibition assays. For example, triazolo-pyridazine analogs showed nanomolar affinity for kinase targets when hydrophobic interactions with active-site residues were prioritized . Molecular dynamics simulations (100 ns trajectories) assess binding stability, with root-mean-square deviation (RMSD) thresholds <2.0 Å indicating robust poses .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies (e.g., liver microsomes + NADPH) identify liabilities. Structural modifications, such as introducing fluorine atoms or PEGylation, can enhance metabolic stability and bioavailability. Cross-species metabolite profiling (e.g., rat vs. human hepatocytes) clarifies interspecies variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Systematic SAR requires synthesizing analogs with variations in the pyrrolidine substituent, benzo-thiadiazole ring, and linker regions. For example, replacing pyrrolidine with piperidine increased selectivity for a kinase target by 10-fold in related compounds . Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding energy, while selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., Bayesian statistics) to weigh evidence from multiple assays. For instance, conflicting cytotoxicity data may arise from assay-specific endpoints (e.g., MTT vs. ATP-luminescence); normalizing results to positive controls (e.g., doxorubicin) reduces variability .
  • Synthetic Troubleshooting : If cyclization fails, employ microwave-assisted synthesis (100–150°C, 20–30 min) or Lewis acid catalysts (e.g., ZnCl2_2) to accelerate ring closure. Monitor intermediates via TLC or inline FTIR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。